N-Methyl-1H-imidazol-2-amine

Overview

Description

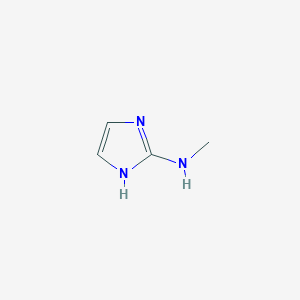

N-Methyl-1H-imidazol-2-amine: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at the first position and an amine group at the second position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

N-Methyl-1H-imidazol-2-amine is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications . .

Mode of Action

Imidazoles in general are known to interact with a variety of targets, depending on their specific chemical structure .

Biochemical Pathways

Imidazoles are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Pharmacokinetics

Imidazoles are generally known to be highly soluble in water and other polar solvents .

Result of Action

Imidazoles are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Action Environment

The reaction conditions for the synthesis of imidazoles are generally mild enough for the inclusion of a variety of functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization of Amido-Nitriles: One common method for synthesizing N-Methyl-1H-imidazol-2-amine involves the cyclization of amido-nitriles.

Condensation Reactions: Another approach involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methyl-1H-imidazol-2-amine can undergo oxidation reactions, typically forming N-oxides.

Reduction: Reduction of this compound can lead to the formation of various reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Reduced derivatives.

Substitution: Substituted imidazoles.

Scientific Research Applications

Chemistry: N-Methyl-1H-imidazol-2-amine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, including antimicrobial and anticancer activities. Its imidazole ring is a common motif in many pharmaceutical agents .

Industry: this compound is used in the production of agrochemicals, dyes, and materials. Its chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

1H-Imidazol-2-amine: Lacks the methyl group at the first position.

2-Methylimidazole: Lacks the amine group at the second position.

1-Methylimidazole: Lacks the amine group at the second position.

Uniqueness: N-Methyl-1H-imidazol-2-amine is unique due to the presence of both a methyl group and an amine group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

N-Methyl-1H-imidazol-2-amine is a heterocyclic compound characterized by its imidazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of cancer treatment, antimicrobial activity, and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a methyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is , and it possesses a molecular weight of approximately 94.12 g/mol. The structural characteristics of this compound contribute to its reactivity and interaction with biological targets.

1. Anticancer Activity

Several studies have explored the anticancer properties of this compound and related compounds. For instance, a study demonstrated that derivatives of imidazole exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. In particular, one derivative showed an IC50 of 25.72 μM against MCF cell lines, suggesting that modifications to the imidazole structure can enhance anticancer efficacy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound derivative | MCF | 25.72 ± 3.95 |

| Another Imidazole derivative | U87 glioblastoma | 45.2 ± 13.0 |

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A related study indicated that imidazole derivatives demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL reported for some derivatives .

| Bacteria | MIC (mg/mL) |

|---|---|

| S. aureus | 0.015 |

| E. coli | 0.200 |

| P. aeruginosa | 0.500 |

3. Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been highlighted in various studies. For example, compounds containing imidazole rings are known to inhibit cyclin-dependent kinases (CDKs) and other important enzymes involved in cell cycle regulation . A specific compound derived from imidazole was identified as a potent inhibitor of CK1δ with an IC50 value of 0.040 μM, demonstrating high selectivity and potential for therapeutic use in cancer treatment .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound derivatives were administered to tumor-bearing mice to evaluate their anticancer effects. The results indicated a significant reduction in tumor growth compared to control groups, reinforcing the potential of these compounds in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of imidazole derivatives were tested against various bacterial strains, revealing that modifications to the imidazole structure could enhance antimicrobial potency. One derivative showed remarkable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Properties

IUPAC Name |

N-methyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHZCQMCOVXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.